![molecular formula C20H16FN B565754 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine CAS No. 1187966-94-4](/img/structure/B565754.png)
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine (6-CF-DBP) is a synthetic compound created in a laboratory setting with a wide range of potential applications in scientific research. It has been studied in depth for its unique properties, including its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Phototoxicity in Human Keratinocytes : A study by Viola et al. (2011) investigated the phototoxic effects of 6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine (PP3) in human keratinocytes cell lines. They found that PP3, along with similar compounds, exhibited significant phototoxicity, suggesting their potential as photosensitizers in medicinal applications (Viola et al., 2011).
Synthesis of Trifluoromethylated Derivatives : Yuan et al. (2016) developed a visible-light-induced trifluoromethylation process to create a range of substituted 6-(trifluoromethyl)-7,8-dihydrobenzo[k]phenanthridine derivatives. This process facilitates the direct formation of multiple new C-C bonds, including the C-CF3 bond (Yuan et al., 2016).
Antitumor Agents Synthesis : Kock et al. (2005) synthesized and evaluated 11-substituted 6-aminobenzo[c]phenanthridine derivatives as antitumor agents. These compounds showed significant cytotoxicity for tumor cells, particularly those with methoxyphenyl substituents, indicating their potential in cancer treatment (Kock et al., 2005).
One-Pot Synthesis of Phenanthridines : Pawlas and Begtrup (2002) reported a one-pot synthesis method for 6-substituted phenanthridines from fluoroarenes and nitriles via 1,2-arynes, showing the versatility of these compounds in synthetic chemistry (Pawlas & Begtrup, 2002).
Metabolism of Carcinogenic Compounds : Prasad et al. (1988) compared the metabolism of 6-fluorobenzo[c]phenanthrene with that of benzo[c]phenanthrene, revealing insights into the effects of fluorine substitution on the metabolism and carcinogenicity of these compounds (Prasad et al., 1988).
Cytotoxic Derivatives Synthesis : Romo-Pérez et al. (2017) synthesized a series of C(6)-substituted dihydrobenzo[c]phenanthridines, investigating their cytotoxicity against various human cancer cell lines. Their findings contribute to the understanding of structure-activity relationships in cancer therapy (Romo-Pérez et al., 2017).
Propiedades
IUPAC Name |
6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN/c21-14-8-10-15-13(11-14)7-9-17-19(15)16-3-1-2-4-18(16)22-20(17)12-5-6-12/h1-4,8,10-12H,5-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLXKUGLIQPSTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C4=C2CCC5=C4C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine | |
Q & A
Q1: How is 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine related to Pitavastatin?
A1: 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine is identified as a potential degradation product or metabolite of Pitavastatin. While the exact mechanism of its formation is not detailed in the provided abstracts, the research indicates that Pitavastatin can degrade into benzophenanthridine-like photoproducts when exposed to UV light. [] This degradation pathway could potentially lead to the formation of 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine.
Q2: What are the implications of 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine formation for Pitavastatin use?
A2: The formation of this compound as a potential degradation product or metabolite raises important questions regarding the stability and long-term effects of Pitavastatin. [, ] Further research is needed to determine:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

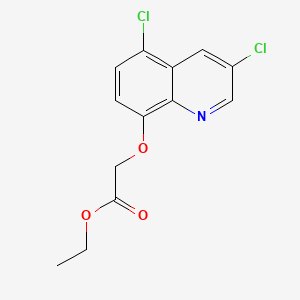
![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)


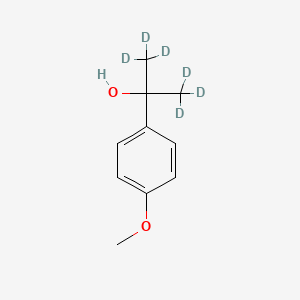
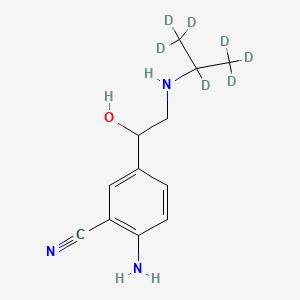
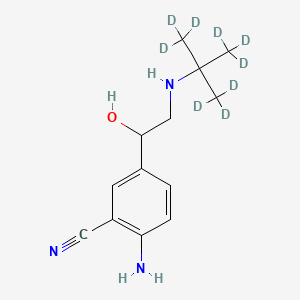
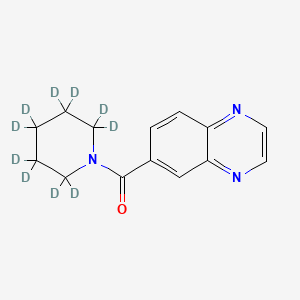
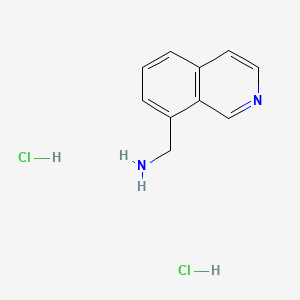

![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)

![2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide](/img/structure/B565694.png)